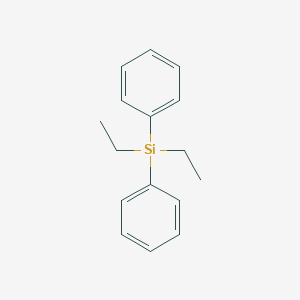

Diethyldiphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17964-10-2 |

|---|---|

Molecular Formula |

C16H20Si |

Molecular Weight |

240.41 g/mol |

IUPAC Name |

diethyl(diphenyl)silane |

InChI |

InChI=1S/C16H20Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

InChI Key |

CTCMZLFWDKHYMJ-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

17964-10-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Rational Design and Synthesis of Diethyldiphenylsilane

The synthesis of this compound, like many organosilicon compounds, is often approached through rational design, where the synthetic route is planned to achieve a specific molecular architecture and purity. nih.govnih.gov A primary and well-established method for synthesizing this compound involves the Grignard reaction. This classic organometallic approach offers a reliable pathway to form the silicon-carbon bonds.

The process typically starts with dichlorodiphenylsilane (B42835) as the silicon precursor. This compound is reacted with a Grignard reagent, specifically ethylmagnesium bromide, which is prepared from the reaction of ethyl bromide with magnesium metal. The ethyl groups from the Grignard reagent displace the chlorine atoms on the dichlorodiphenylsilane, forming this compound and magnesium chloride as a byproduct.

Reaction Scheme:

Ph₂SiCl₂ + 2 EtMgBr → Ph₂SiEt₂ + 2 MgClBr

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the Grignard reagent. The rational design of this synthesis involves careful control of stoichiometry to ensure complete substitution of the chlorine atoms and to minimize the formation of partially substituted side products like ethylchlorodiphenylsilane. archive.org Post-reaction, a purification step, usually distillation under reduced pressure, is necessary to isolate the this compound from the solvent and any reaction byproducts.

Another synthetic strategy involves the reaction of tetrachlorosilane (B154696) with a stoichiometric mixture of Grignard reagents, phenylmagnesium bromide and ethylmagnesium bromide. However, this approach can lead to a statistical mixture of products (PhₓSiEt₄₋ₓ), making the isolation of the desired this compound more challenging and less efficient. Therefore, the sequential reaction starting from dichlorodiphenylsilane is generally preferred for its higher selectivity.

Targeted Synthesis of this compound Analogues and Functionalized Derivatives

The this compound scaffold serves as a core structure for the targeted synthesis of a wide array of analogues and functionalized derivatives. pdbj.org These modifications are intended to impart specific chemical or biological properties to the molecule. Research has demonstrated the synthesis of various derivatives where the phenyl or ethyl groups are substituted with other functional moieties. sioc-journal.cn

For instance, studies have focused on creating derivatives for applications in medicinal chemistry. In one such study, a series of diphenylsilane (B1312307) derivatives were systematically designed and synthesized to act as Vitamin D receptor (VDR) agonists. pdbj.org This involved creating analogues where the phenyl rings were substituted with various hydrophobic groups. The structure-activity relationship (SAR) studies revealed that the activity is dependent on the type and position of the substituent, identifying the diethyl-di-m-tolylsilane scaffold as a particularly suitable hydrophobic core. pdbj.org

The synthesis of these analogues often employs cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or other groups onto a pre-functionalized silane (B1218182) core. For example, starting with diethyldibromophenylsilane, various aryl groups can be introduced via palladium-catalyzed cross-coupling reactions.

Another area of interest is the synthesis of arylethynylsilanes, where ethynyl (B1212043) groups are attached to the silicon atom. These compounds have shown interesting photoluminescent properties. researchgate.net The synthesis can be achieved by reacting a chlorosilane precursor with a lithium or magnesium salt of the desired arylethyne. While not directly this compound, the synthetic principles are applicable for creating functionalized analogues. For example, reacting ethyl(chloro)diphenylsilane with an appropriate alkynyl lithium salt would yield an ethynyl-functionalized derivative.

The following table summarizes examples of synthesized this compound analogues and their intended application or property.

| Analogue/Derivative | Synthetic Approach | Intended Application/Property | Reference |

| Diethyl-di-m-tolylsilane | Grignard reaction with substituted phenyl precursors | VDR agonist | pdbj.org |

| Arylethynyl diphenylsilanes | Reaction with alkynyl lithium/magnesium salts | Photoluminescence | researchgate.net |

| 1,1-diphenylcyclobutane analogs | Multi-step synthesis | Antiviral activity | niph.go.jp |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by improving reaction efficiency, selectivity, and sustainability. nih.govnih.gov In the context of this compound synthesis, catalytic methods can offer advantages over traditional stoichiometric reactions.

While the Grignard reaction is robust, catalytic hydrosilylation represents an alternative and atom-economical route for forming silicon-carbon bonds. This reaction involves the addition of a Si-H bond across a double or triple bond, catalyzed by a transition metal complex. To synthesize this compound via this method, one could envision a two-step process starting from diphenylsilane (Ph₂SiH₂). The first step would be the catalytic hydrosilylation of ethylene (B1197577) (CH₂=CH₂) to form diethyl-diphenylsilane.

Reaction Scheme (Hypothetical):

Ph₂SiH₂ + 2 CH₂=CH₂ --(Catalyst)--> Ph₂Si(CH₂CH₃)₂

Various catalysts, including those based on platinum (e.g., Karstedt's catalyst), rhodium, and iridium, are known to be effective for hydrosilylation. The choice of catalyst can influence the reaction conditions and selectivity. rsc.org Synergistic catalysis, where two catalysts work in concert, could also be employed to enhance the efficiency of such transformations. nih.gov

Furthermore, catalysts are essential in the synthesis of functionalized derivatives. Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are indispensable for creating C-C bonds to functionalize the phenyl rings of the this compound core. nih.gov The use of specific ligands can control the selectivity and efficiency of these catalytic cycles. Supported ionic liquid phase (SILP) catalysis is another emerging area that could be applied, offering benefits in catalyst recovery and reuse. mdpi.com

The table below outlines potential catalytic approaches for synthesizing this compound and its derivatives.

| Catalytic Reaction | Catalyst Type | Purpose | Reference |

| Hydrosilylation | Platinum, Rhodium, Iridium complexes | Formation of Si-C bonds | mdpi.com |

| Suzuki Coupling | Palladium complexes | C-C bond formation for functionalization | nih.gov |

| Stille Coupling | Palladium complexes | C-C bond formation for functionalization | nih.gov |

| Heck Reaction | Palladium complexes | C-C bond formation for functionalization | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comtmv.ac.injddtonline.info Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

Key areas for implementing green chemistry in this compound synthesis include:

Use of Safer Solvents: Traditional syntheses often use volatile and flammable ether solvents. Exploring greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even solvent-free reaction conditions, could significantly reduce the environmental impact. epa.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key goal of green chemistry. Microwave-assisted synthesis can also be explored to reduce reaction times and energy input. jddtonline.info

Waste Prevention: The Grignard route generates magnesium salt waste. While this is relatively benign, minimizing waste is a core principle. Catalytic routes that minimize byproduct formation are preferable. jddtonline.info Additionally, recycling the catalyst is a crucial aspect of waste reduction in catalytic processes. epa.gov

Use of Renewable Feedstocks: While the core components of this compound (silicon, benzene, ethylene) are currently derived from fossil fuels and minerals, future green chemistry approaches might explore bio-based routes for producing the organic precursors. tmv.ac.in

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| Atom Economy | Preferring catalytic hydrosilylation over stoichiometric Grignard reaction. | researchgate.net |

| Safer Solvents | Replacing traditional ethers with bio-derived solvents like 2-MeTHF. | epa.gov |

| Energy Efficiency | Developing catalysts for ambient temperature reactions; exploring microwave synthesis. | jddtonline.info |

| Waste Prevention | Utilizing catalytic methods with high selectivity to minimize byproducts. | chemmethod.com |

| Catalysis | Using recyclable catalysts to reduce waste and improve efficiency. | rsc.org |

Unveiling the Electronic Architecture of this compound

The intricate world of organosilicon chemistry presents a vast landscape for scientific exploration. Among the myriad of compounds, this compound stands out as a subject of significant interest for understanding the fundamental principles of electronic structure and chemical bonding. This article delves into the sophisticated experimental and theoretical methodologies employed to elucidate the electronic characteristics of this compound, offering a detailed examination of its valence band, molecular orbitals, and the nature of its interatomic interactions.

Elucidation of Electronic Structure and Chemical Bonding

The electronic framework of diethyldiphenylsilane has been meticulously investigated through a synergistic approach that combines high-resolution experimental techniques with advanced computational modeling. This dual strategy provides a comprehensive understanding of the molecule's chemical behavior and physical properties, rooted in its electronic configuration.

X-ray emission spectroscopy (XES) serves as a powerful experimental tool for probing the electronic structure of matter. dntb.gov.ua Specifically, the analysis of Si Kβ1 emission spectra provides direct insight into the distribution of the silicon 3p electronic states within the valence band of organosilicon compounds. bakhtiniada.ruresearchgate.net In a study closely related to this compound, the electronic structure of diethynyldiphenylsilane was investigated using this technique. bakhtiniada.rubakhtiniada.ru The registration of the Si Kβ1 X-ray emission spectrum allows for a detailed analysis of the valence band's electronic states, particularly concerning the silicon atom and its immediate chemical environment. bakhtiniada.ru This experimental approach provides crucial data that, when compared with theoretical calculations, validates and refines our understanding of the molecule's electronic architecture. bakhtiniada.ru

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a robust framework for simulating the electronic structure of molecules. bakhtiniada.runih.gov For this compound and related compounds, DFT calculations have been instrumental in interpreting experimental data and providing a granular view of the molecular orbitals. bakhtiniada.ruresearchgate.net Researchers have successfully employed DFT to simulate the electronic structure and X-ray emission spectra of complex organosilicon molecules. bakhtiniada.ruresearchgate.net These theoretical models are in good agreement with experimental results, lending high confidence to the detailed descriptions of electronic structure formation they provide. bakhtiniada.ru

Table 1: Key DFT Functionals and Basis Sets in Organosilicon Research

| Functional/Basis Set | Application/Significance | Reference |

| B3LYP | A hybrid functional commonly used for predicting excited state energies in organometallic compounds. | plos.org |

| PBE0 | Another hybrid functional suitable for estimating excited state energies. | plos.org |

| ωB97XD | A long-range corrected hybrid functional noted for its reliability in reproducing absorption electronic spectra and handling non-covalent interactions. | nih.govplos.org |

| 6-311G** | A standard extended split-valence basis set widely used in quantum-chemical calculations of organosilicon compounds. | researchgate.net |

| LanL2DZ | A basis set often combined with various hybrid functionals for calculations involving heavier elements like Palladium. | plos.org |

This table is generated based on data from various sources and may not be exhaustive.

Understanding the nature of the chemical bonds within this compound is crucial for explaining its stability and reactivity. Both XES and DFT studies contribute significantly to characterizing these interatomic interactions. bakhtiniada.rujournal-vniispk.ru The combined analysis of experimental spectra and theoretical calculations reveals the main types of chemical interactions between the silicon atom and the carbon atoms of the ethyl and phenyl groups. researchgate.net

Quantum-chemical calculations based on DFT can elucidate the features of interatomic interactions, such as those in Si–O–C6H5 bonds in related phenoxysilanes, by constructing distributions of the density of states and correlation energy diagrams. researchgate.netresearchgate.net This detailed analysis helps in establishing the types of chemical bonds that govern the Si-Ph interactions. researchgate.net The theory of natural bond orbitals is another powerful tool used in conjunction with DFT to analyze the chemical bonding in phenyl-substituted silicon compounds. researchgate.net

Table 2: Investigated Interatomic Interactions

| Interaction Type | Investigative Methods | Key Findings | Reference |

| Si-C (Phenyl) | X-ray Emission Spectroscopy, DFT | Elucidation of the types of chemical bonds providing the Si-Ph interactions. | researchgate.net |

| Si-C (Ethyl) | X-ray Emission Spectroscopy, DFT | Determination of the main types of chemical interactions between silicon and the alkyl groups. | researchgate.net |

| Si-Si | X-ray Emission Spectroscopy, DFT | Characterization of silicon-silicon bonds in related phenylcyclosilanes. | researchgate.net |

This table is generated based on data from various sources and may not be exhaustive.

Quantum-chemical calculations are not merely for static descriptions of electronic structure; they are pivotal in understanding the very mechanisms of its formation. chemrxiv.orgunipd.it For this compound, these calculations provide a detailed narrative of how the atomic orbitals of silicon, carbon, and hydrogen combine to form the molecule's valence band. bakhtiniada.rubakhtiniada.ru

The theoretical results from DFT simulations have shown excellent agreement with experimental X-ray spectroscopy data, which allows for a detailed description of the mechanism of electronic structure formation of the valence bond in molecules structurally similar to this compound. bakhtiniada.rubakhtiniada.ru This synergy between theory and experiment is essential for building a predictive understanding of the chemical properties of organosilicon compounds. unipd.it The successful application of these computational schemes to a large number of organosilicon compounds underscores their reliability and predictive power. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformation of Diethyldiphenylsilane.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR spectroscopy provide fundamental insights into the chemical environment of the hydrogen and carbon atoms within this compound. In ¹H NMR, the proton signals of the ethyl and phenyl groups appear at distinct chemical shifts, offering information about their electronic surroundings. Similarly, ¹³C NMR provides a detailed map of the carbon skeleton, with the chemical shifts of the ethyl and phenyl carbons being characteristic of their bonding environment. sigmaaldrich.comoregonstate.educeitec.cz The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, are instrumental in confirming the compound's identity and purity. rsc.orgrsc.orgnp-mrd.orgdrugbank.comnp-mrd.orgdrugbank.comhmdb.ca

Below is a table summarizing typical predicted NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | Multiplet | Phenyl protons |

| ¹H | ~7.3 | Multiplet | Phenyl protons |

| ¹H | ~0.9 | Quartet | Methylene (B1212753) protons (-CH₂-) |

| ¹H | ~1.0 | Triplet | Methyl protons (-CH₃) |

| ¹³C | ~135 | Phenyl C (ipso) | |

| ¹³C | ~130 | Phenyl C (ortho, meta, para) | |

| ¹³C | ~7 | Methylene C (-CH₂-) | |

| ¹³C | ~8 | Methyl C (-CH₃) |

Multidimensional NMR Techniques (e.g., COSY, HMBC, HSQC-DEPT)

To unambiguously assign the ¹H and ¹³C NMR signals and to establish connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) and DEPT (Distortionless Enhancement by Polarization Transfer): HSQC correlates directly bonded carbon and hydrogen atoms. emerypharma.commagritek.com This is crucial for assigning the carbon signals based on their attached protons. emerypharma.com Edited HSQC or DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of their signals, with CH and CH₃ groups typically showing positive signals and CH₂ groups showing negative signals. magritek.comuvic.ca This provides the same information as a DEPT-135 experiment but with much higher sensitivity. magritek.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). columbia.edulibretexts.orghuji.ac.il For this compound, HMBC would show correlations between the phenyl protons and the silicon-bound carbon, as well as between the ethyl protons and the phenyl carbons, helping to piece together the entire molecular framework. columbia.eduresearchgate.net The absence of a cross-peak in an HMBC spectrum does not definitively mean that the carbon and proton are separated by many bonds, as the intensity of these peaks is dependent on the coupling constant. columbia.edu

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in this compound. spectroscopyonline.comupi.eduirdg.orgnih.govwikipedia.orgnih.govresearchgate.net

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. upi.eduresearchgate.net The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, one would expect to observe:

C-H stretching vibrations from the aromatic phenyl groups and the aliphatic ethyl groups.

C=C stretching vibrations within the aromatic rings.

Si-C stretching vibrations.

Bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. wikipedia.orgnih.govbruker.com It provides information about molecular vibrations and is particularly sensitive to non-polar bonds. wikipedia.org In the Raman spectrum of this compound, the symmetric vibrations of the phenyl rings and the Si-C bonds would be prominent. Combining FTIR and Raman data provides a more complete vibrational analysis of the molecule. wikipedia.org

A table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| CH₂ Bending | ~1465 | FTIR |

| CH₃ Bending | ~1375 | FTIR |

| Si-Phenyl Stretch | 1100-1000 | FTIR, Raman |

| Si-Ethyl Stretch | 1250-1150 | FTIR, Raman |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Characterization

X-ray based spectroscopic techniques are employed to probe the elemental composition and electronic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical state of the elements present. wikipedia.orgxpsfitting.comcarleton.eduthermofisher.comresearchgate.net By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. researchgate.net The binding energies of these electrons are characteristic of the element and its oxidation state. carleton.eduresearchgate.net For this compound, XPS can be used to:

Confirm the presence of Silicon, Carbon, and Hydrogen (indirectly).

Determine the chemical state of silicon, distinguishing it from other silicon-containing compounds.

Analyze the carbon 1s spectrum to differentiate between the aromatic and aliphatic carbon environments.

X-ray Absorption Spectroscopy (XAS): XAS provides information about the local atomic structure and electronic properties of a specific element. By tuning the X-ray energy through an absorption edge of an element (e.g., the Si K-edge), one can obtain a spectrum that is sensitive to the coordination environment and oxidation state of that element. Research has been conducted on the electronic structure of this compound using X-ray emission spectroscopy, a related technique, in conjunction with density functional theory (DFT) calculations. researchgate.netbakhtiniada.ru

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of this compound and for analyzing its fragmentation patterns. thermofisher.compnnl.govfilab.frresearchgate.netbioanalysis-zone.com HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. bioanalysis-zone.com

Upon ionization, the this compound molecule will form a molecular ion, and its accurate mass can be compared to the calculated theoretical mass. The molecule will also undergo fragmentation, breaking at predictable bonds. Common fragmentation pathways for this compound would likely involve the loss of ethyl and phenyl groups. The analysis of these fragment ions provides further confirmation of the molecular structure.

A table of expected HRMS data is shown below.

| Ion | Calculated m/z |

| [M]⁺ (C₁₆H₂₀Si)⁺ | 240.1385 |

| [M - CH₂CH₃]⁺ | 211.1018 |

| [M - C₆H₅]⁺ | 163.0763 |

Advanced Optical Spectroscopies (e.g., UV-Vis, Photoluminescence, Fluorescence)

Advanced optical spectroscopies provide insights into the electronic transitions and light-emitting properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from the ground state to excited states. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl groups, specifically the π to π* transitions.

Photoluminescence and Fluorescence Spectroscopy: Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. renishaw.com Fluorescence is a type of photoluminescence where the emission occurs rapidly after excitation. libretexts.org While simple alkyl and aryl silanes are not typically known for strong luminescence, the introduction of chromophoric groups or specific structural arrangements can lead to emissive properties. researchgate.net Studies on related organosilicon compounds have shown that substitution on the silicon atom can influence photoluminescence properties. researchgate.netgoogle.com The fluorescence spectrum of this compound, if emissive, would provide information about its excited state energy levels. renishaw.comgoogle.com

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions (π → π*) of phenyl groups |

| Photoluminescence/Fluorescence | Excited state energy levels and emissive properties |

Other Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Silicon Environments)bakhtiniada.ru

While routine spectroscopic methods provide foundational data, a deeper understanding of the electronic structure and bonding in complex organosilicon molecules like this compound necessitates the use of more specialized techniques. These methods offer unique insights into the specific atomic environment of silicon.

Mössbauer Spectroscopy: A Note on Applicability

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear environment of specific isotopes by observing the recoil-free resonant absorption and emission of gamma rays. wikipedia.orglibretexts.org This method is exquisitely sensitive to the oxidation state, chemical environment, and magnetic properties of the Mössbauer-active atom. wikipedia.org The most commonly studied isotope in this regard is Iron-57 (⁵⁷Fe). libretexts.org

However, the application of Mössbauer spectroscopy directly to silicon environments is not a standard or feasible laboratory technique. The principles of the Mössbauer effect rely on specific nuclear properties, such as a low-energy excited state and a significant probability for recoil-free gamma ray emission, which are not favorably met by silicon's isotopes, including the NMR-active ²⁹Si. libretexts.orgchemlin.org Research employing Mössbauer spectroscopy on silicon-containing materials, such as iron-silica or iron-silicide systems, invariably studies the ⁵⁷Fe nucleus to probe its environment within the silicon-based matrix, rather than probing the silicon atoms directly. researchgate.netbibliotekanauki.pldicp.ac.cn

Table 1: Comparison of Spectroscopic Techniques for Silicon Environments

| Technique | Target Nucleus/Electrons | Feasibility for Direct Silicon Analysis | Information Obtained for Organosilanes |

|---|---|---|---|

| Mössbauer Spectroscopy | Specific isotopes (e.g., ⁵⁷Fe, ¹¹⁹Sn) | No | Not applicable for direct Si analysis. Used for probing Mössbauer-active atoms (e.g., Fe) within a silicate (B1173343) matrix. bibliotekanauki.pl |

| X-Ray Emission Spectroscopy (XES) | Core and Valence Electrons | Yes | Provides detailed insight into the electronic structure and the nature of chemical bonds between silicon and its surrounding atoms. globalauthorid.com |

| ²⁹Si Nuclear Magnetic Resonance (NMR) | ²⁹Si Nucleus | Yes | Determines the chemical environment, connectivity, and molecular structure around the silicon atom. huji.ac.il |

X-Ray Emission Spectroscopy (XES)

A more applicable specialized technique for probing the silicon chemical environment is X-ray Emission Spectroscopy (XES). This method targets the electronic structure of an atom, providing detailed information about chemical bonding. globalauthorid.com A study specifically investigating the electronic structure of this compound was conducted using X-ray emission spectroscopy, offering insights into the Si Kβ1 spectra. globalauthorid.com Further research on the closely related diethinyldiphenylsilane utilized XES in conjunction with density functional theory (DFT) to construct the density distributions of electronic states in the valence bands for the silicon atom. sciencejournals.ru This approach allows for a detailed description of how the electronic structure of the valence band is formed in such molecules. sciencejournals.ru

Solid-State ²⁹Si Nuclear Magnetic Resonance (NMR)

For solid organosilicon compounds, solid-state ²⁹Si NMR spectroscopy is a powerful and specialized tool. While solution-state NMR is common, the solid-state variant provides crucial information about the silicon environment in the solid phase, where molecular packing and intermolecular interactions can influence the local structure. The ²⁹Si nucleus has a spin of 1/2 and, despite its low natural abundance (4.67%), yields sharp resonance lines, with a very wide chemical shift range that is highly sensitive to the silicon atom's chemical environment. chemlin.orghuji.ac.il This technique is invaluable for differentiating between silicon atoms with different substituents (e.g., alkyl vs. aryl) and coordination numbers in solid samples.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations are fundamental to predicting a wide range of molecular properties from first principles. rsc.orggithub.io These methods are used to determine key thermodynamic and electronic characteristics that govern the behavior of a compound. nrel.gov For organosilicon compounds, these calculations can provide data on optimized 3D geometries, enthalpies, Gibbs free energies, and electronic properties such as Mulliken charges and spin densities. nrel.gov

The predictive power of quantum chemistry is often leveraged to develop quantitative structure-property relationship (QSPR) models. bohrium.com For instance, QSPR models have been developed for a large dataset of 230 organosilicon compounds to predict physical properties like the flash point by using molecular descriptors derived from quantum calculations. acs.org Such models are crucial for assessing the properties of new or untested compounds. bohrium.comacs.org The accuracy of these predictions depends heavily on the chosen computational method, with techniques like Δ-machine learning being explored to correct for errors, particularly in the prediction of solution-phase properties. rsc.org

Table 1: Molecular Properties Predictable by Quantum Chemical Calculations

| Property Category | Specific Examples | Relevance |

| Thermodynamic Properties | Enthalpy of Formation, Gibbs Free Energy, Heat Capacity, Entropy | Determines molecular stability and spontaneity of reactions. |

| Electronic Properties | Dipole Moment, Mulliken Charges, HOMO/LUMO Energies, Ionization Potential | Governs reactivity, intermolecular interactions, and spectroscopic behavior. nrel.gov |

| Geometric Properties | Bond Lengths, Bond Angles, Dihedral Angles | Defines the three-dimensional structure of the molecule. nrel.gov |

| Spectroscopic Properties | Vibrational Frequencies (IR/Raman), Electronic Transitions (UV-Vis) | Allows for comparison with and interpretation of experimental spectra. derpharmachemica.com |

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, which is a more manageable quantity than the complex many-electron wavefunction. scispace.com It offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. nrel.gov DFT is employed to determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.comnepjol.info

Geometry Optimization: Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. DFT methods are highly effective for this purpose, providing accurate ionic forces that guide the optimization algorithm to a stable structure. arxiv.org This process is crucial as properties like internal energy are highly sensitive to geometric parameters; for large systems, optimization can dramatically lower the calculated internal energy and reduce the energy spread between different components, leading to a more realistic and precise structure. researchgate.net

Electronic Structure: DFT calculations provide detailed insights into the electronic makeup of a molecule. While direct studies on diethyldiphenylsilane are limited, research on the closely related analogue, diethynyldiphenylsilane ((HC≡C)₂SiPh₂), offers valuable information. A combined X-ray spectroscopy and DFT study successfully simulated its electronic structure. bakhtiniada.rubakhtiniada.ru The investigation revealed the density distribution of valence band electronic states for the silicon atom and the surrounding phenyl and ethynyl (B1212043) groups, providing a detailed description of how the valence bonds are formed. bakhtiniada.rubakhtiniada.ru The strong agreement between the theoretical DFT results and experimental data validates the computational approach. bakhtiniada.rubakhtiniada.ru

Vibrational Frequencies: DFT is also used to calculate the harmonic vibrational frequencies of molecules. derpharmachemica.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. derpharmachemica.comscielo.org.mx This comparison helps in assigning the observed spectral bands to specific molecular vibrations. derpharmachemica.com Often, a scaling factor is applied to the calculated frequencies to improve the correlation with experimental values, accounting for factors like anharmonicity and basis set limitations. scielo.org.mx

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for Phenylsilane Moieties

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. researchgate.net |

| C-C Stretch (Aromatic) | 1430 - 1625 | In-plane stretching of the carbon-carbon bonds within the phenyl rings. derpharmachemica.com |

| Si-C Stretch | 600 - 800 | Stretching of the silicon-carbon bond connecting the phenyl/ethyl groups. |

| C-H Bend (Aromatic) | 700 - 900 | Out-of-plane bending of the carbon-hydrogen bonds on the phenyl rings. derpharmachemica.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a trajectory that reveals how the system evolves, capturing processes like conformational changes and molecular interactions. nih.govmdpi.com

Conformational Landscapes: For a flexible molecule like this compound, with rotatable bonds connecting the ethyl and phenyl groups to the central silicon atom, numerous conformations are possible. MD simulations can explore the potential energy surface of the molecule to map its conformational landscape. mdpi.com This landscape identifies the most stable, low-energy conformations and the energy barriers between them. mdpi.com Enhanced sampling techniques, such as accelerated molecular dynamics, can be used to overcome these energy barriers and ensure a more thorough exploration of the conformational space within computationally feasible timescales. frontiersin.org This is particularly important for understanding the molecule's flexibility and how its shape influences its physical and chemical properties. nih.gov

Intermolecular Interactions: MD simulations are also essential for studying the non-covalent interactions between molecules, which govern the bulk properties of the substance. libretexts.org These intermolecular forces are generally much weaker than the covalent bonds within a molecule but are critical for determining properties like boiling point and solubility. libretexts.orgsaskoer.ca For this compound, the primary intermolecular interactions would be:

London Dispersion Forces: These are temporary attractive forces arising from the random fluctuations of electrons in the molecules. savemyexams.com As a nonpolar molecule with a significant number of electrons and surface area, dispersion forces are expected to be the most significant intermolecular force for this compound. libretexts.orgsavemyexams.com

MD simulations model these interactions using a "force field," which is a set of parameters that define the potential energy of the system. nih.gov The accuracy of the simulation depends heavily on the quality of the force field. nih.govacs.org

Computational Elucidation of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires identifying the path it takes from reactants to products, including any intermediate steps and, most importantly, the transition state. youtube.com A transition state is the specific molecular configuration at the highest point of potential energy along the reaction coordinate—the peak of the energy barrier that must be overcome for the reaction to proceed. wikipedia.org

Computational chemistry provides methods to locate and characterize these highly unstable transition states, which cannot be isolated experimentally. youtube.com By mapping the potential energy surface, researchers can identify saddle points, which correspond to a maximum energy along the reaction coordinate but a minimum in all other directions. researchgate.net A key step in confirming a calculated structure as a true transition state is to perform a vibrational frequency analysis; a genuine transition state will have exactly one imaginary (negative) frequency, which corresponds to the motion along the reaction coordinate toward the products. researchgate.net

For organosilicon compounds like this compound, these calculations are vital for:

Predicting Reactivity: The energy of the transition state (the activation energy) determines the rate of a reaction. wikipedia.org By calculating this barrier, chemists can predict how fast a reaction will occur under given conditions.

Elucidating Mechanisms: Computational studies can help distinguish between different possible reaction mechanisms by comparing the activation energies of their respective transition states. The pathway with the lowest energy barrier is typically the most favorable. rsc.org

Catalyst Design: In catalyzed reactions, the catalyst functions by providing an alternative reaction pathway with a lower activation energy. Computational methods can be used to design more efficient catalysts by modeling their interaction with the reactants and stabilizing the transition state. rsc.org

Development and Validation of Computational Models for Organosilicon Compounds

The reliability of computational predictions hinges on the quality of the underlying theoretical models and their parameters. harvard.edu For specific classes of molecules like organosilicon compounds, it is often necessary to develop and validate specialized computational models to ensure accuracy. nih.gov This process involves several key steps:

Model Parametrization: This is particularly relevant for methods like molecular dynamics, which rely on force fields. New parameters for bonds, angles, dihedrals, and non-bonded interactions involving silicon may need to be developed. nih.govacs.org This is often done by fitting the model to reproduce high-level quantum chemical calculations or known experimental data, such as liquid densities and enthalpies of vaporization, for a set of representative organosilicon compounds. nih.govacs.org

Model Validation: Once a model is developed, it must be validated by testing its ability to predict properties for compounds that were not used in the parametrization process. bohrium.comnih.gov This external validation is crucial for establishing the model's predictive power and transferability. acs.org For example, a quantitative structure-property relationship (QSPR) model for predicting the flash point of organosilicon compounds was validated using a testing set of 46 compounds that were separate from the 184 compounds in the training set. acs.org

Comparison with Experimental Data: The ultimate test of any computational model is its agreement with experimental reality. bakhtiniada.ru In the DFT study of diethynyldiphenylsilane, the calculated electronic structure was compared directly with experimental X-ray emission spectra. bakhtiniada.rubakhtiniada.ru The good agreement between the theoretical and experimental results provided strong validation for the computational model and its ability to accurately describe the chemical bonding in this type of organosilicon molecule. bakhtiniada.rubakhtiniada.ru The development of such validated models is essential for the reliable in silico design and screening of new materials and molecules. nih.gov

Investigations into Biological Activities and Bio Inspired Applications

Antiviral Activity of Diethyldiphenylsilane Analogues and Derivatives

Recent studies have highlighted the potential of this compound analogues as antiviral agents. As part of a broader investigation into diphenylmethane (B89790) derivatives as potential substitutes for steroids in antiviral therapies, two this compound analogues demonstrated significant activity against the bovine viral diarrhea virus (BVDV). nih.gov BVDV is a member of the Flaviviridae family, which includes other important human pathogens such as hepatitis C virus and Zika virus.

In this research, the this compound analogues, identified as compounds 12 and 13, were found to be potent inhibitors of BVDV replication in Madin-Darby bovine kidney (MDBK) cells. nih.gov The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral replication by half, was determined to be between 6.2 and 8.4 microM for these analogues. nih.gov Encouragingly, the 50% cytotoxic concentration (CC₅₀), the concentration that causes death to 50% of the host cells, was greater than 100 microM. nih.gov This indicates a favorable selectivity index, suggesting that the antiviral effects occur at concentrations well below those that are toxic to the host cells.

The study also identified a 1,1-diphenylcyclobutane analogue as another lead compound, but the potent anti-BVDV activity of the this compound analogues underscores the potential of this particular chemical scaffold in the development of novel antiviral therapies. nih.gov Further research into diphenyl derivatives has shown that they can inhibit the cytopathic effects induced by both DNA- and RNA-containing viruses, suggesting a broad spectrum of antiviral potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Scaffolds

The discovery of bioactive compounds often paves the way for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. For this compound scaffolds, SAR studies are crucial for optimizing their antiviral potency and other potential therapeutic effects.

The general principle of SAR involves systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. nih.govwhiterose.ac.uk In the context of this compound, this could involve altering the ethyl and phenyl groups attached to the central silicon atom. For instance, modifying the substituents on the phenyl rings or changing the length and branching of the alkyl chains could provide valuable insights into the key structural features required for antiviral activity.

While specific SAR studies focused solely on this compound are not extensively detailed in the provided information, the broader field of medicinal chemistry offers a framework for how such studies would be conducted. nih.govmedicaldesignandoutsourcing.com The goal is to identify the pharmacophore, which is the precise arrangement of atoms or functional groups responsible for the biological activity. Once the pharmacophore is understood, medicinal chemists can design and synthesize new analogues with improved efficacy, selectivity, and pharmacokinetic properties. The development of analog series-based scaffolds (ASB) offers a systematic approach to exploring the chemical space around a bioactive core structure. medicaldesignandoutsourcing.comresearchgate.net

Theoretical Studies on Interactions with Biological Targets

To complement experimental studies, theoretical and computational modeling plays a vital role in elucidating the interactions between bioactive molecules and their biological targets. nih.govfrontiersin.orgnih.gov For this compound and its analogues, computational methods can provide atomic-level insights into how these compounds bind to viral proteins or other cellular components to exert their antiviral effects.

Molecular docking, a common computational technique, can be used to predict the preferred binding orientation of a ligand (in this case, a this compound analogue) to a target protein. frontiersin.org This can help identify potential binding sites and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.org This can provide information on the conformational changes that may occur upon ligand binding and the stability of the interaction. By understanding these interactions at a molecular level, researchers can rationally design more potent and selective inhibitors. imb.amunl.edu

While the specific biological target of the anti-BVDV this compound analogues was not explicitly identified in the initial study, theoretical approaches could be used to screen potential viral proteins, such as the viral polymerase or protease, to generate hypotheses about the mechanism of action. nih.gov This in silico analysis can guide further experimental validation and accelerate the drug discovery process. nih.govresearchgate.net

Applications in Advanced Materials Science and Engineering

Diethyldiphenylsilane as a Precursor in Polymer Chemistry

In polymer chemistry, a precursor is a molecule that can be converted into a polymer through polymerization. researchgate.net Organosilane compounds, particularly those with reactive leaving groups, are foundational precursors for producing polysilanes, which are polymers with a backbone composed entirely of silicon atoms. sorbonne-universite.fr While this compound itself is not typically used for direct polymerization in the same way as dichlorosilanes, its structural motif is crucial in the synthesis of copolymers.

Research into polysilanes, which began with the synthesis of poly(dimethylsilylene), has evolved to include a variety of substituents on the silicon backbone to modify the polymer's properties. sorbonne-universite.fr The inclusion of both alkyl (ethyl) and aryl (phenyl) groups, as found in this compound, is a key strategy for tuning the final polymer. The phenyl groups enhance thermal stability and modify the electronic properties of the polymer due to the interaction of their π-orbitals with the silicon backbone's σ-orbitals. ntt-review.jp The ethyl groups, in contrast, tend to increase solubility in organic solvents and improve the processability of the resulting polymer.

This compound can be conceptualized as a building block in copolymerization reactions. For instance, in a Wurtz-type coupling reaction, a mixture of dichlorosilanes, including a diethyl dichlorosilane (B8785471) and a diphenyl dichlorosilane, could be used to create a copolymer with properties influenced by both types of substituent groups. This approach allows for the creation of polymers with a tailored balance of characteristics not achievable with homopolymers. ntt-review.jp Another method for synthesizing polysilanes where such precursors are relevant is through the ring-opening polymerization (AROP) of strained cyclic silanes. agc.comresearchgate.netnih.gov

Role in Surface Modification and Grafting Technologies using Functional Silanes

Surface modification is a critical technology for altering the surface properties of materials to enhance adhesion, improve compatibility with other materials, or introduce new functionalities like hydrophobicity or oleophobicity. wwu.edursc.org Functional silanes are key to this process, acting as a bridge between inorganic substrates (like glass, metals, or silica) and organic polymers. nih.gov

These silanes typically have the structure Y-R-Si-X₃, where 'X' is a hydrolyzable group (like an alkoxy group) that bonds to the inorganic surface, and 'Y' is an organofunctional group (like amino, epoxy, or vinyl) that reacts with the polymer matrix. rsc.org While this compound does not possess the typical hydrolyzable alkoxy groups for direct grafting in this manner, its derivatives are central to these technologies.

The core structure of this compound is representative of the building blocks used to create functional silanes. For example, a functional group could be attached to one of the phenyl rings, or one of the ethyl groups could be replaced with a functionalized alkyl chain. More directly, non-functional silanes like this compound can be used in dual-silanization techniques. In this approach, a blend of a functional silane (B1218182) (for adhesion) and a non-functional silane can be used to create a highly hydrophobic and stable interface, for instance, between a titanium implant and a resin cement. mdpi.com The phenyl groups in this compound would contribute significantly to the hydrophobicity and compatibility with organic resins.

The process of grafting involves chemically bonding molecules onto a surface. rsc.org In the context of silanes, this typically involves a reaction between the silane's hydrolyzable groups and the hydroxyl groups on a substrate's surface. semanticscholar.orgresearchgate.net The stability and nature of the grafted layer are determined by the non-hydrolyzable groups on the silane. The presence of both ethyl and phenyl groups in this compound would create a robust and sterically significant surface layer, influencing the wetting and adhesive properties of the modified material. nih.gov

Integration into Hybrid Organic-Inorganic Composites for Enhanced Performance

Hybrid organic-inorganic composites are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at the nanometer scale. google.comresearchgate.net The key to creating a successful hybrid composite is ensuring strong adhesion and compatibility between the two distinct phases. Silanes are often employed as coupling agents to form a stable interface between the organic and inorganic components. mdpi.com

The structure of this compound makes it an ideal candidate for integration into such hybrid systems. The phenyl groups provide compatibility with organic polymer matrices, especially those containing aromatic structures, through favorable intermolecular interactions. Simultaneously, the silicon atom serves as the anchor point for the inorganic network. These materials are often synthesized via a sol-gel process where metal alkoxides are polymerized. The co-polymerization of a functionalized version of a this compound-type molecule with metal alkoxides can lead to a hybrid material where the organic and inorganic phases are linked by covalent bonds. researchgate.net

The integration of such silanes into a composite can lead to significant performance enhancements:

Improved Mechanical Strength: By creating a strong interface, the silane ensures efficient stress transfer from the flexible polymer matrix to the rigid inorganic filler.

Tailored Surface Properties: The organic groups exposed at the surface of the composite can be controlled to tune properties like hydrophobicity and chemical resistance.

Research on polysilsesquioxanes (PSQs), which have the general formula [R-SiO₁,₅], demonstrates the utility of such structures. PSQs functionalized with various organic groups are considered ideal nanofillers due to their high compatibility with organic polymers. google.com The R-groups, analogous to the ethyl and phenyl groups on this compound, dictate the final properties and compatibility of these hybrid materials.

Contributions to Optoelectronic and Electronic Material Development

The unique electronic properties of organosilicon compounds make them promising candidates for applications in optoelectronics and electronics. wwu.edu Polysilanes, for example, exhibit σ-delocalization along their silicon backbone, leading to strong absorption in the UV region, a property that has been explored for applications in photolithography. sorbonne-universite.frntt-review.jp

The electronic structure of this compound itself has been a subject of specific research. Studies using X-Ray Emission Spectroscopy and Density Functional Theory (DFT) have been conducted to understand the nature of the chemical bonds and the electronic interactions within the molecule. This fundamental research is crucial for designing new materials for electronic applications.

The key findings from such studies relate to how the different organic substituents (ethyl and phenyl) interact with the central silicon atom and with each other. The interaction between the π-orbitals of the phenyl rings and the d-orbitals of the silicon atom is of particular interest, as this can influence the material's conductivity, band gap, and optical absorption characteristics. ntt-review.jp By understanding and controlling these interactions, materials can be designed for specific electronic purposes.

Potential applications for materials derived from or containing this compound moieties include:

Dielectric Layers: The low polarity of the C-Si and Si-H bonds, combined with the bulky nature of the substituents, can result in materials with low dielectric constants, which are essential for insulating layers in microelectronics.

Semiconducting Polymers: As a component of polysilanes or other conjugated polymers, the this compound unit can help tune the band gap and charge carrier mobility of the material.

Host Materials for OLEDs: The thermal and electronic stability of phenyl-substituted silanes makes them suitable as host materials in organic light-emitting diodes (OLEDs), where they facilitate efficient energy transfer to emissive dopants.

The development of advanced materials for next-generation electronics often relies on the precise control of molecular structure to achieve desired electronic and photonic properties. This compound represents a model compound for studying the fundamental relationships between molecular structure and electronic function in organosilanes.

Design of Novel Silane-Based Materials with Tailored Properties

The design of novel materials involves the strategic selection of chemical building blocks to achieve a specific set of properties for a target application. sorbonne-universite.frmdpi.com this compound exemplifies a molecular design where both aliphatic (ethyl) and aromatic (phenyl) groups are attached to a single silicon center. This combination allows for the fine-tuning of material properties in a way that is not possible with simpler monosubstituted silanes.

The principles guiding the design of materials based on structures like this compound include:

| Design Principle | Influence of Ethyl Groups | Influence of Phenyl Groups | Resulting Property |

| Solubility & Processability | Increase solubility in common organic solvents. | Can decrease solubility but improve compatibility with aromatic polymers. | Tailored solubility for specific polymer blends and processing techniques. |

| Thermal Stability | Moderate stability. | Significantly increase thermal and oxidative stability. | High-performance polymers and composites for high-temperature applications. |

| Optical Properties | Minimal effect on UV absorption. | Cause a red-shift in UV absorption; increase refractive index. | Materials with specific refractive indices for optical lenses or coatings; UV-absorbing materials. |

| Mechanical Properties | Impart flexibility and lower glass transition temperature. | Increase rigidity and hardness. | Polymers with a controlled balance of flexibility and toughness. |

This ability to tailor properties is being exploited in the development of a wide range of advanced materials, from specialized coatings and adhesives to high-performance composites and functional electronic materials. nih.gov By creating copolymers with varying ratios of diethylsilane (B7801327) and diphenylsilane (B1312307) units, or by using functionalized derivatives of this compound, materials scientists can precisely control the final characteristics of the product to meet the demands of advanced technological applications. ntt-review.jp The design of such materials is often supported by computational methods, like Density Functional Theory (DFT), to predict properties before synthesis, accelerating the discovery of new functional materials. mdpi.com

Catalytic Applications and Mechanistic Roles

Diethyldiphenylsilane and Related Organosilanes as Ligands or Precursors in Homogeneous Catalysis

Organosilanes, including this compound, are integral to homogeneous catalysis, where they can function as ligands or precursors to catalytically active species. researchgate.net The electronic and steric properties of the silicon atom and its substituents influence the reactivity and selectivity of the metal center. nih.gov For instance, dialkylbiaryl phosphine (B1218219) ligands, which share structural similarities with certain organosilane derivatives, have been pivotal in advancing palladium-catalyzed cross-coupling reactions. wikipedia.org The development of these ligands has enabled milder reaction conditions and expanded the substrate scope for transformations like the Buchwald-Hartwig amination. wikipedia.org

In some systems, organosilanes are not merely spectator ligands but participate directly in the catalytic cycle. Metal-ligand cooperation, where the ligand is actively involved in bond activation, is a known phenomenon in transition metal catalysis. rsc.org While direct examples involving this compound as a cooperative ligand are not extensively documented, the principles of ligand design suggest its potential in tuning the catalytic properties of a metal complex. nih.gov The interaction between the ligand and the metal center is crucial for activating substrates and facilitating catalytic turnover. nih.gov

The synthesis of various organosilanes for catalytic applications often involves hydrosilylation, a key industrial process for creating silicon-carbon bonds. researchgate.net This highlights the dual role of organosilanes as both products of and participants in catalytic reactions.

Silanes as Hydride Sources in Transition Metal-Catalyzed Reactions

Organosilanes, such as this compound, are widely employed as hydride donors in transition metal-catalyzed reductions. msu.eduamazonaws.com The polarization of the Si-H bond, with silicon being more electropositive than hydrogen, imparts a hydridic character to the hydrogen atom. amazonaws.comgelest.com This allows for the transfer of a hydride to an electrophilic substrate, often activated by a transition metal catalyst.

Transition metal hydrides are key intermediates in many catalytic cycles, and they can be generated from silanes through various mechanisms, including oxidative addition and sigma-bond metathesis. wikipedia.orgresearchgate.net For example, a low-valent metal center can react with a silane (B1218182) to form a metal-hydride species, which then participates in the reduction of a substrate. wikipedia.org

The reactivity of silanes as hydride sources can be tuned by altering the substituents on the silicon atom. amazonaws.comgelest.com Electron-donating groups enhance the hydridic nature of the Si-H bond, while electron-withdrawing groups can moderate its reactivity. This tunability allows for the selective reduction of a wide range of functional groups, including ketones, aldehydes, imines, and esters. amazonaws.comgelest.comgelest.com

Table 1: Examples of Silanes Used as Hydride Sources in Catalysis

| Silane | Typical Application | Reference |

| Triethylsilane | Reduction of carbonyls, alcohols, and halides | msu.eduamazonaws.com |

| Phenylsilane | Hydrosilylation of alkenes and alkynes | msu.edunih.gov |

| Diphenylsilane (B1312307) | Reductive cyclization reactions | msu.edu |

| Tris(trimethylsilyl)silane | Radical-based reductions | msu.eduamazonaws.com |

Development of Enantioselective Catalysis utilizing Organosilanes

Organosilanes are crucial in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. nih.govrsc.org They can be used as prochiral substrates, chiral reagents, or as part of a chiral catalyst system. rsc.orgacs.org The development of enantioselective reductions of prochiral ketones and imines, for instance, often relies on the combination of a chiral ligand, a metal catalyst, and a silane as the hydride source. gelest.com

In these reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the silane to one face of the substrate, leading to the preferential formation of one enantiomer. gelest.com The nature of the organosilane can influence both the reactivity and the enantioselectivity of the transformation. gelest.com

Furthermore, the synthesis of Si-stereogenic silanes, which are chiral at the silicon atom, has opened new avenues in asymmetric synthesis. nih.govrsc.org These chiral silanes can be used as auxiliaries or catalysts to transfer chirality to other molecules. rsc.org Organocatalytic methods have recently emerged for the synthesis of enantiopure Si-stereogenic silyl (B83357) ethers, demonstrating the expanding toolbox for creating chiral silicon compounds. nih.gov

The use of chiral catalysts in conjunction with silanes has enabled highly enantioselective versions of important reactions like the Diels-Alder reaction. princeton.edunih.gov

Heterogeneous Catalysis involving this compound Derivatives

While homogeneous catalysis offers high selectivity and mild reaction conditions, heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. savemyexams.comresearchgate.net this compound and other organosilanes can be used to modify the surface of solid supports, creating new heterogeneous catalysts. google.com

For example, silanes can be thermally decomposed to deposit a layer of hydrogenated amorphous silicon on a substrate. google.com This modified surface, containing Si-H and Si-Si bonds, can then be functionalized to create active catalytic sites. google.com This approach allows for the tailoring of the surface properties of materials like silica (B1680970) and alumina (B75360) to enhance their catalytic activity. acs.org

Supported metal nanoparticles are another important class of heterogeneous catalysts, and their performance can be influenced by the support material. mdpi.com Silane derivatives can be used to create self-assembled monolayers (SAMs) on the surface of metal nanoparticles, which can affect the catalyst's activity and selectivity. mdpi.com

The development of solid catalysts for reactions like hydrosilylation is an active area of research. rsc.org For example, platinum species supported on zeolites have been shown to be effective and recyclable catalysts for the hydrosilylation of alkynes and the dehydrogenative hydrosilylation of alcohols. rsc.org

Computational Studies in Silane-Mediated Catalysis

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the mechanisms of silane-mediated catalytic reactions. kuleuven.beosti.gov These studies provide insights into reaction pathways, transition state structures, and the energetics of catalytic cycles, which are often difficult to obtain through experimental methods alone. nih.govaps.org

For example, DFT calculations have been used to elucidate the mechanism of the transmetalation of organosilanes to gold complexes, revealing that a gold silanolate is a key intermediate. nih.govd-nb.info Computational studies have also shed light on the mechanism of B(C6F5)3-catalyzed deamination reactions using hydrosilanes, identifying the rate-determining step and the beneficial effect of electron-withdrawing groups on the silane. nih.govfrontiersin.org

In the context of heterogeneous catalysis, DFT can be used to model the interaction of silanes with catalyst surfaces, such as the dissociative adsorption of silane on a silicon-germanium surface. researchgate.net These calculations help to understand how the surface composition affects reactivity. researchgate.net

Computational studies also play a crucial role in the design of new catalysts. nih.gov By modeling the interaction between a catalyst, substrate, and reactants, it is possible to predict which catalyst structures will be most effective for a given transformation. This computational-experimental feedback loop accelerates the discovery of new and improved catalytic systems. osti.gov

Environmental Behavior, Fate, and Analytical Methodologies

Environmental Persistence and Degradation Kinetics of Organosilanes

The environmental persistence of organosilanes like diethyldiphenylsilane is a key factor in determining their long-term effects. Persistence is governed by the rates of various degradation processes. nih.gov The degradation of chemical compounds in the environment is often modeled using kinetic principles to predict their fate over time. r-project.orgepa.gov

The rate of degradation of a substance is influenced by both its specific properties and the prevailing environmental conditions. nih.gov For many organic compounds, degradation can follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. epa.gov However, degradation in complex environmental systems can be more intricate. The degradation kinetics of some compounds have been observed to be biphasic, with an initial rapid phase followed by a slower degradation phase. osti.gov

The persistence of organosilanes is influenced by factors such as their molecular structure and the environmental medium (air, water, soil, or sediment) in which they are present. nih.gov The degradation half-life, which is the time required for the concentration of a substance to decrease by half, is a common metric used to express persistence. epa.gov

No specific degradation kinetic data or half-life values for this compound in various environmental compartments were found in the search results.

Advanced Analytical Methodologies for Detection in Complex Environmental Matrices

The accurate detection and quantification of chemical compounds like this compound in complex environmental matrices such as water, soil, and biota require sophisticated analytical methodologies. amecj.comresearchgate.net These methods typically involve a sample preparation step to isolate and concentrate the analyte, followed by instrumental analysis. chromatographyonline.com

Sample preparation is a critical step in the analytical workflow, aimed at removing interfering substances from the matrix and enriching the concentration of the target analyte. chromatographyonline.comnih.gov For environmental samples, this often involves extraction techniques.

Microextraction Techniques: In recent years, there has been a shift towards miniaturized extraction methods, collectively known as microextraction techniques, which offer advantages such as reduced solvent consumption, lower cost, and simplicity. mdpi.comnih.govunica.it These techniques are particularly useful for trace analysis. Some common microextraction techniques include:

Liquid-Phase Microextraction (LPME): This involves the use of a small volume of an extraction solvent. mdpi.comunica.it Variations of LPME include:

Single-Drop Microextraction (SDME): A microdrop of solvent is suspended in the sample to extract the analyte. mdpi.comcsch.cz

Dispersive Liquid-Liquid Microextraction (DLLME): An extraction solvent is dispersed in the sample as fine droplets, increasing the surface area for extraction. mdpi.comunica.itmdpi.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): A porous hollow fiber contains the extraction solvent, which is immersed in the sample. mdpi.comnih.govmdpi.com

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes adsorb onto the coating. mdpi.commdpi.comnih.gov This technique is solvent-free and can be used for both headspace and direct immersion sampling. mdpi.comnih.gov

The choice of extraction technique depends on the properties of the analyte and the sample matrix. chromatographyonline.com

Table 1: Overview of Microextraction Techniques

| Technique | Principle | Advantages | References |

|---|---|---|---|

| Single-Drop Microextraction (SDME) | A microdrop of solvent is used to extract the analyte from the sample. | Simple, low cost, minimal solvent use. | mdpi.comcsch.cz |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, forming a cloudy solution for extraction. | Fast, high enrichment factor, simple. | mdpi.comunica.itmdpi.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | A porous hollow fiber containing the extraction solvent is immersed in the sample. | Good clean-up, high enrichment, protects the extractant. | mdpi.comnih.govmdpi.com |

| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample, and analytes adsorb to the coating. | Solvent-free, simple, can be automated. | mdpi.commdpi.comnih.gov |

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the target analyte. Chromatography coupled with spectrometry is the most common approach for the analysis of organic contaminants. researchgate.netnih.gov

Chromatographic Separation:

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. nih.govscirp.org The sample is vaporized and transported through a column by a carrier gas, where separation occurs based on the analytes' interaction with the stationary phase. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. ejgm.co.ukresearchgate.net Separation is achieved by passing a liquid mobile phase through a column packed with a stationary phase. ejgm.co.uk

Spectrometric Detection:

Mass Spectrometry (MS): MS is a powerful detection technique that provides information about the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds with high specificity and sensitivity. nih.govnih.gov When coupled with chromatography (GC-MS or LC-MS), it is a highly effective tool for trace analysis in complex matrices. amecj.comnih.govmdpi.com Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. nih.govnih.gov

Diode Array Detection (DAD) or UV-Vis Detection: These detectors measure the absorbance of light by the analytes at different wavelengths and are commonly used with HPLC. ejgm.co.uknih.gov

The choice of analytical instrument and method depends on the required sensitivity, selectivity, and the nature of the analyte. chromatographyonline.comeuropa.eu For trace-level analysis of environmental contaminants, methods with low limits of detection (LOD) and limits of quantification (LOQ) are essential. amecj.comeuropa.eu

Table 2: Common Analytical Techniques for Organic Contaminants

| Technique | Principle | Typical Analytes | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds in a gas phase, followed by mass-based detection. | Pesticides, PCBs, volatile organic compounds. | amecj.comnih.gov |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds in a liquid phase, followed by mass-based detection. | Pharmaceuticals, personal care products, non-volatile pesticides. | mdpi.comeuropa.eu |

| High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | Separates compounds in a liquid phase, with detection based on UV-Vis absorbance. | Phenolic compounds, organic acids. | researchgate.netnih.gov |

Specific analytical methods validated for the determination of this compound in environmental matrices were not detailed in the search results. However, the general principles of sample preparation and analysis described are applicable.

Future Research Directions and Emerging Frontiers

Innovative Synthetic Routes and Sustainable Methodologies

The traditional synthesis of organosilanes, often reliant on the Müller-Rochow direct process, is effective but can be energy-intensive and produce significant byproducts. mdpi.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic methods.

One promising avenue is the use of earth-abundant and environmentally benign transition metal catalysts, such as those based on iron, cobalt, or nickel, for alkene hydrosilylation. acs.org These catalysts offer a more sustainable alternative to precious metal catalysts like platinum. acs.orgcsic.es Research is focused on developing stable and efficient catalysts that can operate under mild conditions, potentially in green solvents like alcohols. acs.orgcsic.es The development of a circular economy approach, where the synthesis of valuable silicon precursors is coupled with the production of green hydrogen, represents a particularly innovative and sustainable strategy. acs.orgcsic.es

Another area of innovation is the direct synthesis of aminosilanes through the dehydrocoupling of amines and silanes. rsc.org This method is advantageous as it produces hydrogen as the only byproduct, avoiding the generation of ammonium (B1175870) salt waste associated with traditional methods that use corrosive chlorosilanes. rsc.org Further research into catalysts that can efficiently and selectively promote Si-N bond formation will be crucial for advancing this sustainable alternative. rsc.org Additionally, photocatalytic oxidation of organosilanes to silanols using materials like plasmonic Au-TiO2 presents a highly active and selective method that can be performed under mild, solvent-free conditions. acs.org

Exploration of Novel Spectroscopic and Imaging Techniques for Real-time Analysis

Understanding the kinetics and mechanisms of reactions involving diethyldiphenylsilane is critical for optimizing synthesis and controlling product properties. Future research will increasingly rely on novel spectroscopic and imaging techniques for real-time, in-situ analysis.

Time-resolved infrared (TRIR) and X-ray absorption spectroscopy (TRXAS) are powerful tools for probing the structures of short-lived organometallic intermediates in silane (B1218182) reactions. nottingham.ac.uk These techniques provide snapshots of the reaction as it occurs, offering invaluable insights into reaction pathways and the nature of transient species. nottingham.ac.uk The combination of these experimental methods with computational approaches like Density Functional Theory (DFT) will be essential for interpreting the complex data and building accurate mechanistic models. nottingham.ac.uk